

# Deucrictribant for Hereditary Angioedema: A Comparative Analysis of a Novel Oral Therapy

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## Compound of Interest

Compound Name: Deucrictribant

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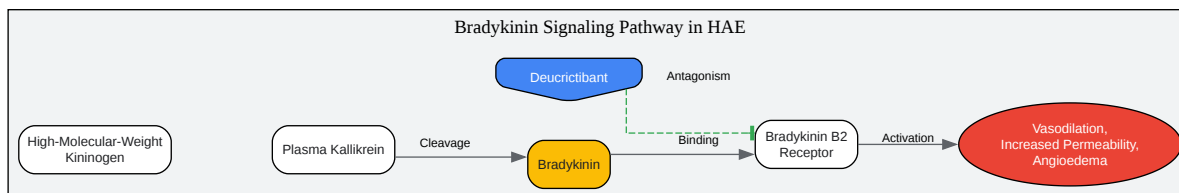
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **deucrictribant**, an investigational oral therapy for the treatment of Hereditary Angioedema (HAE), against established and emerging treatments. **Deucrictribant**, a potent and selective bradykinin B2 receptor antagonist, is in late-stage clinical development for both prophylactic and on-demand management of HAE attacks.[1][2][3][4] This document synthesizes available clinical trial data, outlines experimental methodologies, and presents a forward-looking perspective on its potential cost-effectiveness.

## Mechanism of Action: Targeting the Bradykinin B2 Receptor

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[5] These attacks are mediated by the overproduction of bradykinin, a potent vasodilator. **Deucrictribant** acts by selectively blocking the bradykinin B2 receptor, thereby preventing bradykinin from exerting its effects and mitigating the symptoms of an HAE attack.[1][6][7] This mechanism is a clinically validated target for HAE treatment.[7]

Below is a diagram illustrating the signaling pathway and the therapeutic intervention point of **deucrictribant**.



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Caption: Mechanism of action of **deucricitibant** in the bradykinin signaling pathway.

## Clinical Efficacy and Safety Profile

**Deucricitibant** is being developed in two formulations: an immediate-release capsule for on-demand treatment of acute attacks and an extended-release tablet for prophylaxis.[2]

### On-Demand Treatment (Immediate-Release Capsule)

Pivotal Phase 3 (RAPIDe-3) and Phase 2 (RAPIDe-1, RAPIDe-2) trials have evaluated the efficacy and safety of the immediate-release formulation.[1][8]

Key Efficacy Endpoints:

Endpoint	Deucrictribant	Placebo	Statistical Significance	Source
Median Time to Onset of Symptom Relief	1.28 hours	Significantly slower	p<0.0001	
End of Progression™	17.47 minutes	Not reported	p<0.0001	
Median Time to Complete Symptom Resolution	11.95 hours	Significantly longer	p<0.0001	
Single Dose Efficacy	89.2% of attacks resolved with a single dose	N/A		

Safety: Across clinical trials, **deucrictribant** has been generally well-tolerated with no new safety signals observed.

## Prophylactic Treatment (Extended-Release Tablet)

The CHAPTER-1 Phase 2 study and its open-label extension have demonstrated the prophylactic potential of the extended-release formulation.

Key Efficacy Endpoints:

Endpoint	Deucricitibant (40 mg/day)	Placebo	Statistical Significance	Source
Mean Monthly Attack Rate Reduction	84.5%	N/A	p=0.0008	<a href="#">[9]</a> <a href="#">[10]</a>
Reduction in Moderate and Severe Attacks	92.3%	N/A	<a href="#">[9]</a>	
Reduction in Attacks Requiring On- Demand Medication	92.6%	N/A	<a href="#">[9]</a>	
Long-Term Attack Reduction (OLE)	93% reduction from baseline	N/A		

Safety: The prophylactic formulation has also been well-tolerated in clinical studies.[\[9\]](#)[\[10\]](#)

## Comparative Landscape: Deucricitibant vs. Other HAE Therapies

A direct head-to-head comparative trial with **deucricitibant** is not yet available. However, a comparison can be drawn based on existing data for other approved HAE therapies.

Therapy	Mechanism of Action	Route of Administration	Indication
Deucricitibant	Bradykinin B2 Receptor Antagonist	Oral	On-demand & Prophylactic (Investigational)
Icatibant (e.g., Firazyr)	Bradykinin B2 Receptor Antagonist	Subcutaneous Injection	On-demand
Ecallantide	Kallikrein Inhibitor	Subcutaneous Injection	On-demand
Lanadelumab (Takhzyro)	Kallikrein Inhibitor (mAb)	Subcutaneous Injection	Prophylactic
Berotrastat	Kallikrein Inhibitor	Oral	Prophylactic
C1 Inhibitors (e.g., Cinryze, Haegarda, Ruconest)	C1 Esterase Inhibitor Replacement	Intravenous/Subcutaneous	On-demand & Prophylactic

The oral route of administration for both on-demand and prophylactic treatment is a key differentiator for **deucricitibant**, potentially offering greater convenience and improved quality of life for patients.[7]

## Cost-Effectiveness Considerations

A formal cost-effectiveness analysis for **deucricitibant** is not yet available as the therapy is investigational and pricing has not been established. However, existing analyses of other HAE therapies provide a framework for potential evaluation.

Cost-effectiveness models for HAE treatments typically consider drug acquisition costs, administration costs, management of adverse events, and the impact on quality-adjusted life years (QALYs).[11][12] For on-demand therapies, factors such as the need for re-dosing and the rates of hospitalization are significant drivers of overall cost.[12]

Published Cost-Effectiveness Data for On-Demand HAE Therapies:

Therapy	Cost per Attack (\$)	Cost per QALY (\$)	Source
rhC1-INH	12,905	420,941	<a href="#">[11]</a>
Icatibant	14,806	488,349	<a href="#">[11]</a>
pdC1-INH	14,668	483,892	<a href="#">[11]</a>
Ecallantide	21,068	689,773	<a href="#">[11]</a>

The Institute for Clinical and Economic Review (ICER) has also published reports on the cost-effectiveness of prophylactic HAE therapies, suggesting that many current treatments are priced above commonly accepted cost-effectiveness thresholds.[\[5\]](#)[\[13\]](#)

The potential cost-effectiveness of **deucrictribant** will likely be influenced by its oral administration, which could reduce healthcare resource utilization compared to injectable therapies, and its high efficacy in preventing attacks, potentially leading to fewer on-demand treatments and improved patient well-being.

## Experimental Protocols and Methodologies

The clinical development of **deucrictribant** has followed rigorous, randomized, double-blind, placebo-controlled trial designs.

### RAPIDe-3 (Pivotal Phase 3, On-Demand)

- Objective: To evaluate the efficacy and safety of **deucrictribant** immediate-release capsules for the on-demand treatment of HAE attacks.
- Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[\[8\]](#)
- Participants: Adults and adolescents ( $\geq 12$  years) with HAE.[\[1\]](#)
- Intervention: **Deucrictribant** or placebo administered at the onset of an HAE attack.
- Primary Endpoint: Time to onset of symptom relief.
- Secondary Endpoints: Time to complete symptom resolution, need for rescue medication.



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